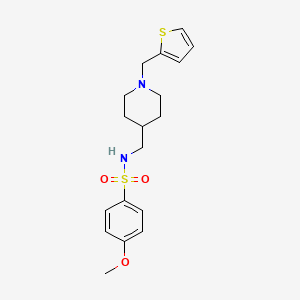

4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

4-Methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group and a benzenesulfonamide moiety bearing a methoxy substituent. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting GPCRs and neurotransmitter receptors.

Properties

IUPAC Name |

4-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-23-16-4-6-18(7-5-16)25(21,22)19-13-15-8-10-20(11-9-15)14-17-3-2-12-24-17/h2-7,12,15,19H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHSKMOQYJGRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.

Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.

Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. Studies have shown that derivatives containing the thiophene moiety can effectively inhibit tumor cell proliferation. In vitro experiments have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including this compound, revealing moderate potency against human colon adenocarcinoma cells with an IC50 value indicating effective growth inhibition .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar sulfonamide derivatives have been reported to inhibit pro-inflammatory cytokine production and suppress inflammatory pathways in various models. The modulation of nuclear factor kappa B (NF-kB) signaling is believed to be involved in these effects.

Mechanistic Insights:

Research into related piperidine-thiophene compounds has indicated their ability to inhibit specific kinases associated with cancer progression, suggesting that 4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide may share similar pathways of action .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and piperidine moieties can significantly impact biological activity. For instance, varying substituents on the aromatic ring can enhance binding affinity to target proteins or alter metabolic stability.

Summary of Applications

| Application | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cell lines; potential for development as an anticancer agent. |

| Anti-inflammatory | Modulates inflammatory pathways; potential use in treating inflammatory diseases. |

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points and Solubility: Analogs with halogen substituents (e.g., chloro, fluoro) typically exhibit higher melting points (132–230°C) due to stronger intermolecular forces . The methoxy group in the target compound may reduce melting points and enhance aqueous solubility compared to halogenated derivatives.

- Spectroscopic Characterization: All compounds were validated via ¹H/¹³C NMR and MS, with purity confirmed by UPLC/MS (>95% for most analogs). The target compound’s methoxy group would produce distinct NMR signals (δ ~3.8 ppm for OCH₃) and a molecular ion peak at m/z ≈ 435 (calculated) .

Pharmacological Relevance

- Receptor Targeting: Compounds 15–18 () were designed as dual α2A/5-HT7 receptor ligands. The thiophene moiety in the target compound may modulate selectivity for these receptors, as sulfur-containing heterocycles often influence binding kinetics .

- Bioactivity Trends: Chloro and fluoro substituents (e.g., Compound 16) are associated with enhanced receptor affinity but reduced metabolic stability. The methoxy group in the target compound could offer a balance between potency and pharmacokinetic profiles .

Stereochemical and Crystallographic Considerations

- The crystal structure of N-(4-methoxyphenyl)benzenesulfonamide () reveals planar sulfonamide groups and intermolecular hydrogen bonding, which may stabilize the target compound’s conformation . Stereochemical purity (e.g., 99% ee in ) is critical for analogs targeting chiral receptors .

Biological Activity

4-Methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Muscarinic Receptors : Similar compounds have been studied for their antagonistic effects on muscarinic receptors, which are implicated in neurological diseases .

- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which are crucial in various metabolic pathways .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds containing the sulfonamide group have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong Inhibitor |

| Urease | Moderate Inhibitor |

These activities suggest that the compound could be beneficial in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Neurological Applications : A study highlighted the use of piperidine derivatives in treating neurological disorders by modulating muscarinic receptor activity. The incorporation of thiophene rings enhances the lipophilicity and receptor binding affinity of these compounds .

- Anticancer Properties : Research has shown that piperidine derivatives exhibit anticancer properties through apoptosis induction in cancer cell lines. The sulfonamide functionality may enhance these effects by facilitating cellular uptake and interaction with DNA .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.